molecular formula C11H16ClNO3 B13469709 4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride

4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride

Cat. No.: B13469709
M. Wt: 245.70 g/mol
InChI Key: BUYRFRQYIGVYRL-DDWIOCJRSA-N
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Description

4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride is an organic compound with a complex structure that includes a benzoic acid moiety and an aminopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride typically involves the reaction of 4-(bromomethyl)benzoic acid with (2R)-2-aminopropanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the aminopropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the benzoic acid moiety can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid: A structurally similar compound with a morpholine ring instead of the aminopropoxy group.

    4-{[(2R)-2-hydroxypropoxy]methyl}benzoic acid: A compound with a hydroxy group instead of an amino group in the propoxy chain.

Uniqueness

4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminopropoxy and benzoic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

4-[[(2R)-2-aminopropoxy]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-8(12)6-15-7-9-2-4-10(5-3-9)11(13)14;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H/t8-;/m1./s1

InChI Key

BUYRFRQYIGVYRL-DDWIOCJRSA-N

Isomeric SMILES

C[C@H](COCC1=CC=C(C=C1)C(=O)O)N.Cl

Canonical SMILES

CC(COCC1=CC=C(C=C1)C(=O)O)N.Cl

Origin of Product

United States

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